![molecular formula C15H21N5O5 B15161914 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)- CAS No. 849024-93-7](/img/structure/B15161914.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a cyclohexyl ring substituted with a dimethylamino group and a dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- typically involves the reaction of a cyclohexylamine derivative with a dinitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Preparation of Cyclohexylamine Derivative: The starting material, (1R,2R)-2-(dimethylamino)cyclohexylamine, is synthesized through a series of reactions involving the reduction of corresponding ketones or nitriles.
Reaction with Dinitrophenyl Isocyanate: The cyclohexylamine derivative is then reacted with 3,5-dinitrophenyl isocyanate in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it valuable in the production of polymers and coatings.
作用機序
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, stabilizing transition states or binding to active sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
- N,N’-Bis(3,5-dinitrophenyl)urea
- N-(3,5-Dinitrophenyl)-N’-(2-dimethylaminoethyl)urea
- N-(3,5-Dinitrophenyl)-N’-(cyclohexyl)urea
Comparison: Compared to similar compounds, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- is unique due to the presence of the cyclohexyl ring with a dimethylamino group This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules
特性
CAS番号 |
849024-93-7 |
|---|---|
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC名 |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(3,5-dinitrophenyl)urea |
InChI |
InChI=1S/C15H21N5O5/c1-18(2)14-6-4-3-5-13(14)17-15(21)16-10-7-11(19(22)23)9-12(8-10)20(24)25/h7-9,13-14H,3-6H2,1-2H3,(H2,16,17,21)/t13-,14-/m1/s1 |
InChIキー |
RRCLZBAVLYRXCC-ZIAGYGMSSA-N |
異性体SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


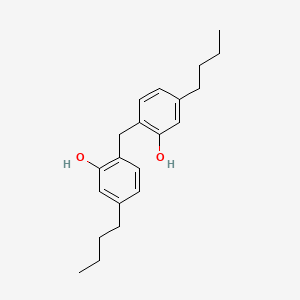
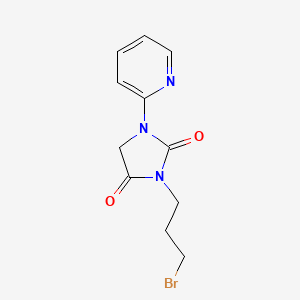
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
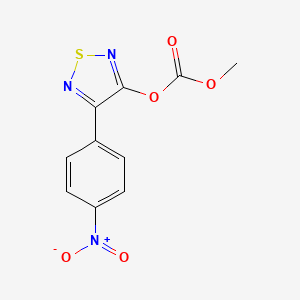
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

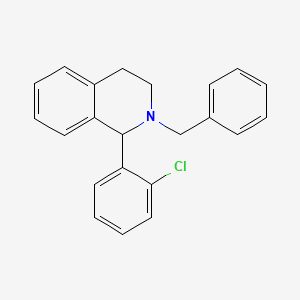
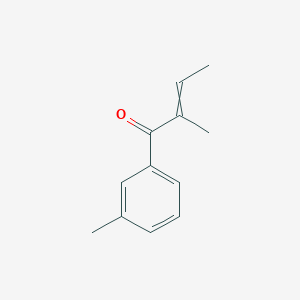
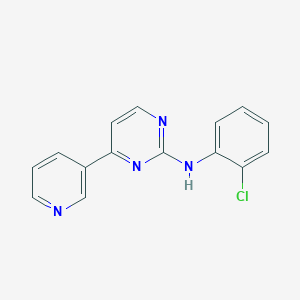

![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
